molecular formula C18H15FN2O3S B2818535 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 330201-46-2

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2818535
CAS No.: 330201-46-2
M. Wt: 358.39
InChI Key: RLAYBGBFHBLOIA-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a 3-fluorobenzamide moiety. For instance, coupling 2-amino-4-(3,4-dimethoxyphenyl)thiazole with 3-fluorobenzoyl chloride in the presence of a base could yield the target compound, as seen in similar reactions . The 3-fluoro and 3,4-dimethoxyphenyl substituents likely influence electronic properties, solubility, and biological interactions, distinguishing it from other analogs.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-23-15-7-6-11(9-16(15)24-2)14-10-25-18(20-14)21-17(22)12-4-3-5-13(19)8-12/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAYBGBFHBLOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies that explore its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}F1_{1}N2_{2}O2_{2}S
  • Molecular Weight : 320.37 g/mol

The compound features a thiazole ring, a fluorobenzamide moiety, and methoxy substitutions that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of various thiazole derivatives against human breast cancer cells (MCF-7). The results showed that compounds with methoxy substitutions had enhanced cytotoxicity compared to their unsubstituted counterparts .

The proposed mechanism by which this compound exerts its effects includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. For example, derivatives with thiazole rings demonstrated significant inhibition of COX-2 activity .
  • Induction of Apoptosis : Studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promise in antimicrobial applications. For instance:

  • Antifungal Activity : A study on related thiazole compounds revealed moderate antifungal activity against Candida albicans, indicating potential for further development as antifungal agents .

Summary of Biological Activities

Activity Type Observed Effects Reference
AnticancerCytotoxicity in MCF-7 cells
Enzyme InhibitionCOX-2 inhibition
AntimicrobialModerate antifungal activity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of methoxy groups is believed to enhance lipophilicity and improve cellular uptake. Additionally, modifications on the thiazole ring can significantly alter biological activity.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide as an anticancer agent. Research indicates that benzamide derivatives can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, certain benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in some cancers .
  • Case Study : A study reported that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Antifungal Properties

Benzamide derivatives have also demonstrated antifungal activity. The structural features of this compound may enhance its efficacy against fungal pathogens:

  • Research Findings : Studies have shown that modifications in the benzamide structure can lead to enhanced antifungal activity. The thiazole component is particularly noted for its role in increasing the bioactivity against various fungal strains .

Pharmacological Potential

The pharmacological applications of this compound extend beyond anticancer and antifungal activities:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects : There is emerging evidence that certain benzamide derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Data Table: Summary of Applications

Application TypeDescriptionReferences
AnticancerInhibits RET kinase; cytotoxicity against cancer cell lines
AntifungalEffective against various fungal strains due to structural modifications
Anti-inflammatoryPotential use in treating inflammatory conditions
NeuroprotectiveProtects neuronal cells from oxidative stress

Comparison with Similar Compounds

Thiazole-Containing Benzamides

Thiazole rings fused with benzamide groups are common in medicinal chemistry. Key analogs include:

Key Observations :

  • Methoxy groups in the dimethoxyphenyl substituent could improve membrane permeability relative to EMAC2060’s hydrazin-ylidene motif .

Triazole Derivatives and Tautomerism

Pesticide-Related Benzamides

Compounds like diflubenzuron and fluazuron (–8) share a benzamide backbone but feature substituents tailored for pesticidal activity (e.g., trifluoromethyl, dichlorophenyl). The target compound’s 3,4-dimethoxyphenyl and fluorine substituents suggest divergent applications, possibly in pharmaceuticals rather than agrochemistry.

Anti-Inflammatory Thiazole-Benzamides

N-(4-Phenyl-1,3-thiazol-2-yl)benzamide derivatives () show anti-inflammatory activity, with 5c (4-chloro) and 5n (3-trifluoromethyl) being most potent. The target’s 3-fluoro group may similarly modulate COX-2 inhibition, though direct activity data are lacking .

Spectroscopic Profiling

  • IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole-thiones contrasts with the target’s expected carbonyl absorption (~1680 cm⁻¹).
  • NMR: The target’s 3-fluorobenzamide would show distinct ¹⁹F and aromatic proton signals, differing from chloro or cyano analogs .

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